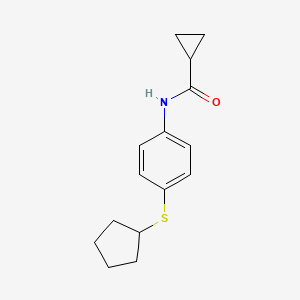
n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is a compound with the molecular formula C15H19NOS and a molecular weight of 261.38 g/mol . This compound features a cyclopropane ring, which is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(cyclopentylthio)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified cyclopropane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its inhibitory effects on the NLRP3 inflammasome.
N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide: Used in various chemical and biological studies.
Cyclopentyl N-(4-(ethoxycarbonyl)phenyl)carbamate: Another cyclopropane derivative with distinct properties.
Uniqueness
N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopentylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H19NOS |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(4-cyclopentylsulfanylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H19NOS/c17-15(11-5-6-11)16-12-7-9-14(10-8-12)18-13-3-1-2-4-13/h7-11,13H,1-6H2,(H,16,17) |
InChI Key |
WYOHHYSBCCGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















